(Z)-6-Pentadecene

Description

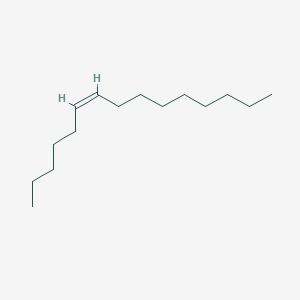

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H30 |

|---|---|

Molecular Weight |

210.40 g/mol |

IUPAC Name |

(Z)-pentadec-6-ene |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11- |

InChI Key |

BEPREHKVBQHGMZ-QBFSEMIESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Presence in Mite Pheromones (e.g., Varroa species)

Research has identified (Z)-6-Pentadecene as a volatile compound associated with the parasitic mite Varroa destructor. biorxiv.org This mite is a significant threat to honey bee colonies worldwide. Studies have shown that the presence of this compound on honey bee brood is linked to Varroa infestation and can trigger hygienic behavior in worker bees. researchgate.nettandfonline.com This behavior involves the bees uncapping and removing infested brood from the hive, a crucial defense mechanism for the colony. biorxiv.orgresearchgate.net

Detection in Hymenopteran Pollinator Attractants (e.g., Argogorytes mystaceus)

Association with Honey Bee (Apis mellifera) Brood Volatiles

This compound is a component of the chemical profile of honey bee brood. researchgate.nettandfonline.comd-nb.info Its presence and concentration can signal the health status of the brood to the adult bees in the colony. Research has demonstrated that this compound, along with other compounds, can elicit hygienic behavior from worker bees. researchgate.netoup.comresearchgate.net When applied to brood cells, synthetic this compound has been shown to significantly increase the rate at which bees uncap and remove the pupae, a response that is critical for removing diseased or parasitized individuals. researchgate.netresearchgate.net This compound is considered a hygiene-eliciting semiochemical and is being explored as a tool for selecting and breeding honey bee stocks with enhanced resistance to pests like the Varroa mite. oup.com

| Organism | Compound Role | Research Finding |

| Varroa destructor | Mite-associated volatile | Triggers hygienic behavior in honey bees. biorxiv.orgresearchgate.net |

| Apis mellifera | Brood semiochemical | Signals brood health and elicits hygienic responses. researchgate.netd-nb.infooup.comresearchgate.net |

Detection in Hymenopteran Pollinator Attractants (e.g., Argogorytes mystaceus)

This compound has been identified as a component of the chemical signals used by certain Hymenopteran species for attracting mates. In the digger wasp Argogorytes mystaceus, a pollinator of the fly orchid Ophrys insectifera, this compound is one of several alkenes found in the females. anu.edu.auresearchgate.netresearchgate.netmdpi.com These compounds are believed to play a role in the sexual attraction of males.

Isolation from Other Arthropod Chemical Cues (e.g., Cerambycid Beetles, Midges)

The presence of this compound and related compounds has been noted in other arthropods. For instance, various long-chain hydrocarbons, including alkenes, have been identified in the cuticular waxes of cerambycid beetles, where they can function as contact sex recognition pheromones. chemecol.org In some species of cecidomyiid midges, derivatives of pentadecene, such as acetoxy-pentadecenes, have been identified as components of their sex pheromones. researchgate.netslu.se

Biosynthetic Pathways and Enzymatic Mechanisms

General Principles of Long-Chain Alkene Biosynthesis

The creation of long-chain alkenes in living organisms follows a conserved set of biochemical steps, starting from simple precursors and culminating in complex hydrocarbon structures.

Precursor Derivation from Fatty Acids

The journey to synthesizing long-chain alkenes begins with fatty acid biosynthesis. biofueljournal.comannualreviews.orgnih.gov Fatty acids are organic acids with a long aliphatic chain, which can be either saturated or unsaturated. In animals, the synthesis of fatty acids primarily occurs in the liver and adipose tissues, starting from carbohydrates that are converted to pyruvate (B1213749) through glycolysis. wikipedia.org This pyruvate is then transformed into acetyl-CoA, a key building block molecule. wikipedia.orgontosight.ai Through a repeating series of reactions catalyzed by fatty acid synthases, the fatty acid chain is elongated, typically by two carbons at a time, using malonyl-CoA as the extender unit. wikipedia.org This process results in the formation of even-numbered carbon chains, which serve as the direct precursors for long-chain hydrocarbons, including alkenes. nih.govwikipedia.org

Desaturation Steps in Alkene Formation

A critical step in forming an alkene is the introduction of a carbon-carbon double bond into the saturated fatty acid chain. This process, known as desaturation, is catalyzed by a class of enzymes called desaturases. ontosight.ainih.gov These enzymes remove two hydrogen atoms from adjacent carbons in the fatty acid chain, creating a double bond. nih.gov The position and configuration (cis or trans) of the double bond are precisely controlled by the specific desaturase enzyme involved. For instance, in many biological systems, stearoyl-CoA desaturase (SCD) is responsible for introducing a double bond at the delta-9 position of stearoyl-CoA and palmitoyl-CoA. acs.org This step is crucial as the location of the double bond in the final alkene product is determined at this stage of the biosynthetic pathway. annualreviews.org

Aldehyde Decarbonylation in Hydrocarbon Synthesis

The final major step in the biosynthesis of many long-chain alkanes and alkenes is the conversion of a fatty aldehyde to a hydrocarbon that is one carbon shorter. annualreviews.orgacs.org This reaction is known as decarbonylation. The fatty acid precursor is first reduced to a fatty aldehyde. This aldehyde then undergoes decarbonylation, where the carbonyl carbon is removed. acs.orgnih.gov The specific enzymatic mechanism for this final step varies between different groups of organisms. acs.orgnih.gov

Insects: Insects utilize a P450 enzyme from the CYP4G family. nih.gov This enzyme is an oxidative decarbonylase, meaning it catalyzes the cleavage of the long-chain aldehyde to produce the corresponding hydrocarbon and carbon dioxide (CO2). nih.govnih.gov

Cyanobacteria: In contrast, cyanobacteria employ a soluble non-heme di-iron oxygenase. nih.gov This enzyme, more accurately termed an aldehyde-deformylating oxygenase (ADO), converts the aldehyde to a hydrocarbon and formate (B1220265) (HCOOH). biofueljournal.comnih.gov

Plants: The decarbonylase in plants is believed to be an integral membrane protein with similarities to the stearoyl-CoA desaturase superfamily. acs.orgnih.gov This enzyme is thought to release the terminal carbon as carbon monoxide (CO). nih.govnih.gov

Proposed Biosynthetic Routes to (Z)-6-Pentadecene in Specific Organisms

The general principles of alkene biosynthesis are adapted in specific organisms to produce a diverse array of compounds, including this compound, which often serves as a chemical signal or pheromone.

Pathways in Insects and Mites

This compound has been identified as a pheromone or a semiochemical in various arthropods, including some mite species and honey bees. thieme-connect.deoup.com The general biosynthetic pathway for hydrocarbons in insects provides a framework for its formation. annualreviews.org This process starts with a C16 fatty acid, palmitic acid.

The proposed pathway is as follows:

Desaturation: Palmitoyl-CoA is acted upon by a Δ9-desaturase enzyme to introduce a double bond at the 9th position, forming (Z)-9-hexadecenoic acid (palmitoleic acid).

Reduction: The activated fatty acid (e.g., as a CoA thioester) is reduced to the corresponding aldehyde, (Z)-9-hexadecenal.

Decarbonylation: Finally, an insect-specific oxidative decarbonylase (like CYP4G1) removes the aldehyde carbon as CO2, yielding the final product, this compound. The double bond that was originally at the C-9 position in the C16 precursor is now located at the C-6 position in the resulting C15 alkene.

In astigmatid mites, a similar decarbonylation step has been demonstrated in the formation of (Z,Z)-6,9-heptadecadiene from linoleyl aldehyde, suggesting that a decarbonylase enzyme is also responsible for hydrocarbon synthesis in these organisms. nih.gov

Formation in Plants (e.g., Ophrys orchids)

While not directly produced by the plant itself, this compound has been identified in the females of Argogorytes wasps, which are pollinators of sexually deceptive Ophrys orchids. nih.govmdpi.comresearchgate.net The orchids produce compounds that mimic the wasps' sex pheromones. The biosynthesis of alkenes in Ophrys is thought to follow the alkane biosynthesis pathway but with an additional desaturation step. nih.govmdpi.com

The proposed pathway for related alkenes in Ophrys provides a strong model for how the precursor to this compound could be synthesized, which the pollinating insect might then acquire or use as a template. For instance, the formation of n-pentadecane and (Z)-8-heptadecene in Ophrys insectifera is proposed to occur via the decarbonylation of palmitoyl-ACP (16:0-ACP) and oleoyl-ACP (18:1 Δ⁹-ACP), respectively. mdpi.com

Following this logic, the biosynthesis of this compound would likely originate from a C16 fatty acid precursor.

Precursor Synthesis: A C16 fatty acid, palmitic acid, is synthesized.

Desaturation: A specific desaturase introduces a double bond at the Δ9 position, creating palmitoleic acid (a C16:1 fatty acid).

Decarbonylation: The plant decarbonylase would then remove the carboxyl carbon (as CO), converting the C16 fatty acid precursor into the C15 alkene, this compound.

This pathway highlights a conserved strategy of desaturation followed by decarbonylation to generate specific alkene signal molecules. diva-portal.org

Chemical Synthesis Strategies and Methodological Advancements

Stereoselective Construction of Z-Alkenes

The creation of Z-alkenes with high stereochemical purity presents a significant challenge due to their lower thermodynamic stability compared to their E-isomers. Consequently, a range of stereoselective methods has been developed to address this.

Wittig Reaction Applications for (Z)-6-Pentadecene Analogs

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. lumenlearning.compsiberg.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, predominantly yield (Z)-alkenes. organic-chemistry.orgharvard.edu This selectivity is attributed to the kinetic control of the reaction, where the formation of a cis-oxaphosphetane intermediate is favored, leading to the Z-alkene upon decomposition. harvard.edu

For the synthesis of this compound analogs, a suitable strategy would involve the reaction of a non-stabilized phosphorus ylide, such as hexyltriphenylphosphonium bromide, with the appropriate aldehyde. tandfonline.com The use of "salt-free" conditions, often achieved by using bases like potassium hexamethyldisilazide (KHMDS), is known to enhance Z-selectivity by minimizing intermediates that could lead to stereochemical scrambling. syr.edu In a relevant synthesis, a Z-selective Wittig olefination was employed to produce an olefin with high geometrical homogeneity, as confirmed by 13C-NMR spectroscopy. tandfonline.com

| Reagents for (Z)-Alkene Synthesis via Wittig Reaction |

| Phosphonium Salt |

| Hexyltriphenylphosphonium bromide |

| Alkyltriphenylphosphonium halide |

This table illustrates typical reagent combinations for achieving Z-selectivity in the Wittig reaction.

Hydroalumination of Alkynes for Z-Stereochemistry

Hydroalumination of alkynes provides a powerful route to stereodefined alkenes. The syn-addition of an aluminum hydride reagent across a triple bond leads to a vinylalane intermediate, which can then be protonated or further functionalized to yield the desired alkene. The cis-hydroalumination of internal alkynes, followed by protonolysis, is a well-established method for the synthesis of (Z)-alkenes. rsc.orgnih.gov

Titanium-catalyzed hydroalumination of propargylic amines with reagents like Red-Al has been shown to produce Z-configured allylic amines with high stereoselectivity. rsc.org Similarly, iron-catalyzed hydroalumination of internal alkynes using diisobutylaluminium hydride (DIBAL-H) also proceeds with cis-addition specificity, yielding various trisubstituted alkenes after further reaction of the alkenylaluminum intermediates. nih.govrsc.org For the synthesis of a (Z)-alkene, an internal alkyne would be subjected to hydroalumination, ensuring the formation of the cis-vinylalane, which upon quenching with a proton source, would yield the (Z)-alkene. researchgate.netresearchgate.net

Silicon-Directed Sigmatropic Rearrangements in Alkene Synthesis

Sigmatropic rearrangements, particularly the researchgate.netnih.gov-Wittig rearrangement, offer a stereoselective pathway to alkenes. wikipedia.org In a silicon-directed approach, a researchgate.netnih.gov-sigmatropic rearrangement of a propargyl silyl (B83357) ether can lead to the formation of an E-vinyl silane. rsc.orgrsc.org Subsequent stereospecific protodesilylation of this intermediate then furnishes the corresponding (Z)-alkene. rsc.orgrsc.org This two-step sequence allows for the controlled installation of the Z-double bond. While this method provides high stereoselectivity, it involves multiple steps. The stereochemical outcome of researchgate.netnih.gov-sigmatropic rearrangements can often be predicted based on the transition state geometry, with a preference for the formation of the E-alkene at the newly formed double bond. wikipedia.org

Transition Metal Catalysis for Stereodefined Alkenes

Transition metal catalysis has emerged as a versatile tool for the synthesis of stereodefined alkenes, offering high efficiency and selectivity.

Nickel-Catalyzed Approaches to Stereoselective Olefin Synthesis

Nickel catalysts have proven effective in the stereoselective synthesis of both E- and Z-alkenes. nih.gov For instance, nickel-catalyzed semihydrogenation of alkynes can be tuned to produce either the (Z)- or (E)-alkene with high selectivity. nih.gov The use of simple nickel salts like Ni(NO3)2·6H2O can lead to the formation of active nanoparticles that are highly selective for the (Z)-alkene (Z/E >99:1). nih.gov This method is applicable to a broad range of alkynes, including internal and terminal ones. nih.gov

Furthermore, nickel-catalyzed cross-coupling reactions provide another avenue for Z-alkene synthesis. For example, the coupling of (Z)-dialkylselenoethenes with organozinc halides in the presence of a nickel catalyst like NiCl2(dppe) yields (Z)-1-alkylseleno-1-alkenes with high stereoselectivity. tandfonline.com Nickel-catalyzed hydrofluoroalkylation of alkynes has also been developed to produce fluoroalkylated (Z)-alkenes with good control of stereoselectivity. rsc.org

| Nickel-Catalyzed Reactions for Z-Alkene Synthesis |

| Reaction Type |

| Semihydrogenation |

| Cross-Coupling |

| Hydrofluoroalkylation |

| Tandem Hydroarylation/Acylation |

This table summarizes various nickel-catalyzed methods for the synthesis of Z-alkenes, highlighting the catalyst systems and achieved selectivities.

Regioselective Functionalization Techniques

The regioselective functionalization of internal alkenes is a highly efficient strategy for preparing stereochemically defined multi-substituted olefins. researchgate.net Traditional methods often require directing groups, but recent advancements have focused on the non-directed functionalization of unactivated alkenes. researchgate.net For instance, a two-step strategy involving copper-catalyzed asymmetric hydroboration of aliphatic internal alkenes followed by stereospecific derivatization of the resulting secondary boronates allows for diverse hydrofunctionalizations with high regioselectivity and enantioselectivity. acs.org

Radical-mediated functionalization of internal alkenes, often challenging due to steric hindrance, has been achieved using photoredox catalysis, leading to valuable multifunctionalized products. nih.gov Additionally, visible-light metal-free photocatalytic regioselective halofunctionalization of internal alkenes provides a sustainable route to α-halogenated derivatives. organic-chemistry.org These techniques, while not directly synthesizing this compound, represent important methodological advancements for the selective modification of internal alkenes, which could be applied to further functionalize the this compound scaffold.

Synthesis of Related Acetoxy-Pentadecene Derivatives

The synthesis of acetoxy-pentadecene derivatives, particularly those related to this compound, is of significant interest due to their roles as insect pheromones. Research has focused on developing efficient synthetic routes to these compounds to enable their use in pest management strategies.

One notable example is the synthesis of (Z)-2-acetoxy-6-pentadecene, a minor component of the female sex pheromone of the blackberry leaf midge (Dasineura plicatrix). windows.netwindows.net The synthesis of this and related mono-unsaturated 2-acetoxypentadecenes has been conveniently achieved from corresponding tetradecen-1-ols, many of which are themselves components of Lepidopteran pheromones. windows.net The identity of the synthesized (Z)-2-acetoxy-6-pentadecene was confirmed by comparing its gas chromatography (GC) retention indices and mass spectrum with the natural pheromone component. windows.net Specifically, the mass spectrum showed a characteristic ion at m/z 166, which was present in the 6-isomers but not in other positional isomers. windows.net

In conjunction with the major pheromone component, (2R,Z6,Z9)-2-acetoxy-6,9-pentadecadiene, the synthesized (2R,Z6)-2-acetoxy-6-pentadecene, has been shown to be highly attractive to male midges in field trapping tests. windows.net The synthesis of the major component, (Z,Z)-2-acetoxy-6,9-pentadecadiene, was accomplished in six steps starting from 2-octyn-1-ol (B148842) and 5-hexyn-1-ol. windows.net

The table below details the GC retention indices for several synthesized mono-unsaturated 2-acetoxypentadecenes compared to the natural minor pheromone component.

Table 1: GC Retention Indices of Synthesized 2-Acetoxypentadecenes

| Compound | Retention Index (Polar Column - DBWax) | Retention Index (Non-Polar Column - DB5) |

|---|---|---|

| (Z)-2-acetoxy-6-pentadecene | Similar to minor pheromone component | Similar to minor pheromone component |

| Minor Pheromone Component | - | - |

Data derived from a 2012 study on blackberry leaf midge pheromones. windows.netwindows.net

Another related derivative, (10Z)-pentadecenyl acetate, has been synthesized as part of a four-component pheromone mixture for the sugarcane borer. mdpi.com The synthesis involved a Wittig reaction to establish the required (Z)-olefin geometry. mdpi.com

The development of stereoselective synthesis methods is crucial. For instance, Z-selective olefin metathesis using specific ruthenium-based catalysts has emerged as a powerful tool for the efficient synthesis of cis-olefin-containing pheromones, offering an alternative to traditional methods like Lindlar hydrogenation and Wittig reactions which can be wasteful. nih.govcore.ac.uk This approach has been successfully applied to the synthesis of various lepidopteran sex pheromones. nih.gov

The table below lists the chemical compounds mentioned in this section.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-2-acetoxy-6-pentadecene |

| (2R,Z6)-2-acetoxy-6-pentadecene |

| (Z,Z)-2-acetoxy-6,9-pentadecadiene |

| (2R,Z6,Z9)-2-acetoxy-6,9-pentadecadiene |

| 2-octyn-1-ol |

| 5-hexyn-1-ol |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Compound Separation and Identification

Chromatographic methods are fundamental in the analysis of (Z)-6-pentadecene, enabling its separation from other volatile compounds and providing initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.netmdpi.comresearchgate.netnih.govscispace.com In this method, the volatile extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with various compounds in the mixture, causing them to separate based on their boiling points and chemical properties. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for its identification.

This compound has been identified as a volatile component in various natural sources using GC-MS. For instance, it has been detected in the headspace of the European house dust mite, Dermatophagoides pteronyssinus, and in the floral extracts of the orchid Ophrys insectifera. researchgate.netnih.gov It was also tentatively identified as a minor component in the male-produced aggregation-sex pheromone of the South American cerambycid beetle, Susuacanga octoguttata, based on its molecular ion at m/z 210 and its mass spectrum's similarity to that of (Z)-7-hexadecene. illinois.edu

Application of Retention Indices in Structural Assignment

In gas chromatography, the retention index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes. This value helps in the tentative identification of a compound by comparing it to known values in databases. The Kovats retention index, a commonly used system, is calculated based on the retention times of the analyte and bracketing n-alkanes.

The retention index of this compound has been utilized in several studies for its preliminary identification. For example, in the analysis of the pheromone of the cerambycid beetle Susuacanga octoguttata, the minor component was tentatively identified as this compound based on its Kovats retention index of 1486 on a nonpolar DB-5 column. illinois.edu Similarly, in a study of the blackberry midge, the (Z)-6-isomer of 2-acetoxy-pentadecene, a derivative of this compound, showed retention indices very similar to the minor pheromone component on both polar (DBWax) and non-polar (DB5) GC columns. windows.net

Table 1: Reported Kovats Retention Indices for this compound and Related Compounds

| Compound | Column Type | Retention Index | Source |

|---|---|---|---|

| This compound | Semi-standard non-polar | 1469.1, 1472.2, 1473.3, 1469, 1470 | nih.gov |

| This compound | Standard polar | 1509, 1508.9 | nih.gov |

| This compound | DB-5 (nonpolar) | 1486 | illinois.edu |

| (Z)-2-acetoxy-6-pentadecene | DBWax (polar) | 2004 | windows.net |

Electroantennography (EAD) for Biological Activity Screening

Electroantennography (EAD) is a powerful technique used to screen the biological activity of volatile compounds by measuring the electrical response of an insect's antenna to an odor stimulus. nih.gov In this method, an isolated insect antenna is placed between two electrodes, and a stream of air carrying the volatile compound is passed over it. If the compound is detected by the antenna's olfactory receptors, it elicits a change in the electrical potential, which is recorded as a signal.

EAD has been instrumental in confirming the biological relevance of this compound in various insect species. In a study of the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes mystaceus, synthetic this compound was shown to be electrophysiologically active when tested on the male wasp's antenna. researchgate.netnih.govresearchgate.net This finding, along with its identification in female Argogorytes wasps, suggests its role as a semiochemical in the pollination process. researchgate.netnih.govresearchgate.net Furthermore, this compound has been identified as a compound that triggers hygienic behavior in honey bees (Apis mellifera), a social immune response to diseased or parasitized brood. researchgate.netresearchgate.netbiorxiv.orgmdpi.comoup.com

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are excellent for separation and tentative identification, spectroscopic methods are essential for the definitive structural elucidation of this compound, including the confirmation of its stereochemistry and the precise location of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. rsc.orgpku.edu.cnacs.orgdiva-portal.orgacs.orgresearchgate.netacs.org For alkenes like this compound, ¹H NMR and ¹³C NMR are particularly useful for confirming the Z (cis) configuration of the double bond. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is a key indicator of stereochemistry. For Z-isomers, the coupling constant is typically in the range of 6-12 Hz, while for E (trans) isomers, it is larger, usually 12-18 Hz.

Microderivatisation Strategies (e.g., Dimethyl Disulfide Adducts) for Double Bond Localization

Determining the exact position of the double bond within the carbon chain of an alkene is crucial for its unambiguous identification. Microderivatisation followed by GC-MS is a common strategy to achieve this. nih.govresearchgate.netwilddata.cnresearcher.lifenih.gov One of the most effective methods for mono-unsaturated alkenes is the formation of dimethyl disulfide (DMDS) adducts. nih.govresearchgate.netwilddata.cnresearcher.lifenih.gov

In this technique, the alkene is reacted with DMDS, which adds across the double bond. When the resulting DMDS adduct is analyzed by GC-MS, it fragments in a predictable manner upon electron ionization. The mass spectrum of the DMDS adduct shows characteristic fragment ions resulting from cleavage at the C-C bond between the two methylthio groups. The masses of these fragment ions directly reveal the original position of the double bond.

This method has been successfully used to confirm the structure of this compound and other related alkenes. researchgate.netnih.govresearchgate.netmdpi.com For instance, in the study of semiochemicals from the wasp Argogorytes fargeii, the C15 monoenes were isolated by semi-preparative GC and treated with DMDS. The resulting mass spectra confirmed the presence of this compound. researchgate.netnih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-7-Hexadecene |

| (Z)-2-acetoxy-pentadecene |

| n-alkanes |

| Dimethyl disulfide |

| (Z)-8-Heptadecene |

| n-Pentadecane |

| (Z)-7-Pentadecene |

| (Z,Z)-6,9-Heptadecadiene |

| (Z)-10-tritriacontene |

| (Z)-16-dotriacontene |

| (Z)-8-hentriacontene |

| (Z)-15-triacontene |

| Oleic acid |

| Phenethyl acetate |

| Nerol |

| Neryl formate (B1220265) |

| Neryl propionate |

| Benzyl acetate |

| 6,9-Heptadecadiene |

| 3-hydroxy-2-butanone |

Sampling Methodologies for Volatile Collection

The study of volatile organic compounds (VOCs), such as this compound, in their natural ecological context requires sophisticated and sensitive sampling techniques. Volatile collection is a critical first step in chemical ecology research, aiming to trap airborne chemical signals (semiochemicals) released by organisms for analysis. taylorfrancis.comresearchgate.net These methods must be capable of capturing minute quantities of compounds from a complex environmental background without introducing contaminants. Techniques range from traditional solvent extraction and air entrainment on porous polymers (e.g., Porapak Q) or activated charcoal to more modern, solvent-free approaches. researchgate.net The choice of method depends on the volatility of the target compounds, the nature of the emitting source (e.g., plant, insect), and the specific research question. The ultimate goal is to obtain a representative sample of the volatile profile for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS). botanyjournals.comresearchgate.netglobalresearchonline.net

Solid Phase Microextraction (SPME) has become a prominent technique for sampling volatile and semi-volatile compounds in ecological research since its development in the 1990s. plos.orgmdpi.comhilarispublisher.com It is a solvent-free, simple, and sensitive method that integrates sampling, extraction, and concentration into a single step. mdpi.comhilarispublisher.com The core of the SPME device is a fused silica (B1680970) fiber coated with a thin layer of a stationary phase, a liquid polymer or a solid sorbent, which is exposed to the sample or its headspace. plos.orgnih.gov

In ecological studies, SPME is particularly advantageous for analyzing semiochemicals from living organisms, such as insects and plants, as it can be non-destructive. plos.orgnih.gov The most common sampling mode for this purpose is headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample. nih.govcabidigitallibrary.org This approach is ideal for capturing airborne volatiles without direct contact with the organism, minimizing stress or physical damage that could alter the natural volatile emission profile. nih.gov Another method, direct-contact SPME, involves gently rubbing the fiber on the surface of interest, such as an insect's pheromone gland, which can yield high-quality qualitative and quantitative data comparable to solvent extractions. plos.org

The selection of the fiber coating is crucial and depends on the polarity and molecular weight of the target analytes. nih.govresearchgate.net Non-polar coatings like polydimethylsiloxane (B3030410) (PDMS) are effective for extracting non-polar compounds such as hydrocarbons, including alkenes like this compound. researchgate.net For a broader range of volatiles with varying polarities, bipolar fibers, such as those coated with a mix of polydimethylsiloxane/divinylbenzene (PDMS/DVB), are often employed. nih.govresearchgate.netgoogle.com

Research in chemical ecology has successfully utilized SPME to identify key semiochemicals. For instance, in a study of the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes mystaceus, HS-SPME was used to collect floral volatiles. mdpi.com Subsequent GC-MS analysis of these samples, along with solvent extracts of the insects, led to the identification of this compound as one of the compounds present in the female wasps. mdpi.comresearchgate.net Similarly, this compound was tentatively identified as a minor component in headspace volatile extracts from the male cerambycid beetle Susuacanga octoguttata, collected using SPME. illinois.edu These findings highlight the efficacy of SPME in detecting and identifying specific, behaviorally relevant compounds like this compound in complex ecological systems.

Table 1: SPME Fiber Coatings Used in Ecological Volatile Collection

This table summarizes various SPME fiber coatings and their typical applications in the study of insect semiochemicals and other volatiles.

| Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and semi-volatile non-polar compounds, hydrocarbons, pheromones. nih.govresearchgate.net |

| Polyacrylate (PA) | Polar | Polar analytes like phenols and alcohols. google.com |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | General purpose for volatile compounds, including amines and nitroaromatic compounds. nih.govresearchgate.netgoogle.com |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Trace-level volatile compounds and gases (C2-C12). plos.orgplos.org |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Broad range of volatiles, from small to large molecules. plos.org |

Table 2: Research Findings on Volatile Compounds Identified Using SPME in Ecological Studies

This table presents selected findings from ecological studies where SPME was employed to identify this compound and associated volatile compounds from various organisms.

| Organism Studied | Volatile Compound(s) Identified | Research Context |

| Argogorytes fargeii (Wasp) | This compound, (Z)-7-Pentadecene, (Z,Z)-6,9-Heptadecadiene, (Z)-8-Heptadecene, n-Pentadecane | Identification of semiochemicals involved in pollination. mdpi.com |

| Susuacanga octoguttata (Beetle) | (Z)-7-Hexadecene, this compound (tentative) | Identification of a male-produced aggregation-sex pheromone. illinois.edu |

| Acmella oleracea (Plant) | This compound-1-ol, 1-Pentadecene (B78149), 1-Heptadecene | Analysis of volatile profiles in different cultivars. mdpi.com |

| Theobroma cacao (Cacao) | (Z)-7-Pentadecene, (Z)-8-Heptadecene, Tridecane, Pentadecane | Identification of floral odors that mediate pollination by midges. d-nb.info |

| Giant Panda (Ailuropoda melanoleuca) | Aromatic, cyclic aliphatic, and acyclic aliphatic compounds | Detection of volatile compounds in the environment for chemical communication studies. plos.org |

Chemical Ecology and Inter Organismal Communication

Role as a Semiochemical in Host-Parasite Interactions

(Z)-6-Pentadecene is a key player in the chemical warfare between honey bees and their formidable parasite, the Varroa destructor mite. Its presence acts as a crucial cue, triggering defensive behaviors within the bee colony.

This compound as a Hygienic Behavior Elicitor in Honey Bees

Hygienic behavior is a vital social immunity trait in honey bees (Apis mellifera), enabling them to detect and remove diseased or parasitized brood, thereby curbing the spread of pathogens within the colony. bohrium.com Research has identified this compound as a significant elicitor of this behavior. researchgate.netdntb.gov.ua This compound is associated with brood infested by the Varroa destructor mite. researchgate.networktribe.com

When honey bee brood is parasitized by Varroa mites, the chemical profile of the brood's cuticle changes, leading to an increase in the presence of this compound. oup.com This change in the brood's scent profile is detected by nurse bees, who are then stimulated to uncap the brood cell and remove the infested pupa. bohrium.com The application of synthetic this compound to healthy brood cells has been shown to significantly increase hygienic behavior by worker bees, confirming its role as a trigger for this defensive mechanism. researchgate.netdntb.gov.ua

The effectiveness of this compound as a hygienic behavior trigger is also being explored for practical applications in apiculture. A mixture of semiochemicals, including this compound, has been shown to trigger hygienic behavior and is correlated with lower Varroa infestations and higher colony survival rates. oup.comentsocont.ca This suggests the potential for using these compounds to select for and promote Varroa-resistant honey bee stocks. researchgate.netoup.com

| Research Finding on this compound and Hygienic Behavior | Reference(s) |

| Application of synthetic this compound onto brood and brood cell caps (B75204) significantly increased hygienic behavior in honey bees. | researchgate.netdntb.gov.ua |

| This compound is associated with honey bee brood infested by the Varroa destructor mite. | researchgate.networktribe.com |

| A mixture containing this compound triggers hygienic behavior and is linked to lower Varroa mite infestations and improved colony winter survival. | oup.comentsocont.ca |

| The compound is considered a key semiochemical that can be used to develop tools for selecting Varroa-resistant honey bee colonies. | researchgate.netoup.com |

Chemical Cues for Varroa Mite Recognition in Honey Bees

The detection of Varroa mites within the sealed brood cell is a challenge for honey bees. This compound is part of a complex chemical signature that signals the presence of this parasite. The Varroa mite can alter the cuticular hydrocarbon profile of the host bee, a form of chemical mimicry that can sometimes help the mite evade detection. researchgate.net However, the changes induced by the mite, including the release of compounds like this compound, can also betray its presence to the bees.

The ability of honey bees to detect these subtle chemical changes is crucial for colony health. Bees bred for Varroa Sensitive Hygiene (VSH) are particularly adept at detecting and removing mite-infested brood. While a range of compounds are likely involved in this recognition, this compound has been identified as a behaviorally active compound that contributes to the bees' ability to pinpoint and eliminate the threat posed by the mites.

Function as a Pollinator Attractant

Beyond the confines of the beehive, this compound plays a fascinating role in the reproductive strategies of certain plants, particularly in the deceptive world of orchid pollination.

Mimicry of Sex Pheromones in Orchid-Pollinator Mutualisms

Some orchids have evolved to mimic the sex pheromones of female insects to attract male pollinators, a strategy known as sexual deception. mdpi.com The orchid emits a blend of volatile compounds that closely resembles the chemical signals of a receptive female, luring the male to the flower. In the process of attempting to mate with the flower (pseudocopulation), the male inadvertently picks up or deposits pollen, thus facilitating pollination. mdpi.com

This compound has been identified as a component of the floral scent of certain orchids, such as those in the genus Ophrys. researchgate.nettandfonline.com In some cases, it is part of a complex bouquet of chemicals that includes other alkenes and hydrocarbons. For instance, in Ophrys insectifera, while (Z)-8-heptadecene and n-pentadecane are the primary electrophysiologically active compounds for its pollinator, Argogorytes mystaceus, other related alkenes, including this compound, have been identified in the female wasp's chemical profile, highlighting the intricate nature of this chemical mimicry. mdpi.comresearchgate.nettandfonline.com

| Orchid Pollination and this compound | Reference(s) |

| Identified as a component in the floral scent of some Ophrys orchids. | researchgate.nettandfonline.com |

| Part of a chemical blend that mimics the sex pheromones of female insect pollinators. | mdpi.com |

| Contributes to the attraction of specific male pollinators, leading to pseudocopulation and pollination. | mdpi.com |

Influence on Intraspecific Communication and Social Dynamics

This compound also functions as a pheromone in the communication between individuals of the same species, influencing social behaviors and reproductive dynamics. In some species of mites, this compound is a component of the female sex pheromone, playing a direct role in attracting males for mating. researchgate.net

Environmental Factors Affecting Semiochemical Stability and Perception

The efficacy of chemical signals like this compound is not constant and can be influenced by various environmental factors. As a volatile organic compound, its stability and perception can be altered by temperature, humidity, and ultraviolet (UV) radiation. nih.govroyalsocietypublishing.orggoogle.com

Unsaturated hydrocarbons, or alkenes, are susceptible to degradation through oxidation when exposed to the environment. nih.govroyalsocietypublishing.orggoogle.com This breakdown can lead to the formation of other volatile compounds, such as aldehydes and carboxylic acids. nih.govroyalsocietypublishing.orggoogle.com These breakdown products can, in turn, influence insect behavior, sometimes acting as repellents or deterrents. nih.govroyalsocietypublishing.orggoogle.com For instance, the degradation of cuticular hydrocarbons on a surface over time could signal to other insects that an area is old or has been inhabited for a long time, influencing their decision to aggregate or disperse. nih.govroyalsocietypublishing.orggoogle.com The stability of this compound in the environment is therefore a crucial factor in its function as a reliable chemical cue. Formulations designed to protect semiochemicals from environmental degradation are often employed in pest management strategies to ensure their longevity and effectiveness.

Photodegradation and Oxidation Processes

The chemical stability of semiochemicals like this compound is a critical factor in the reliability of chemical communication. Once released into the environment, these molecules are exposed to various abiotic factors, including sunlight and atmospheric oxidants, which can lead to their degradation and the alteration of the intended signal. The presence of a carbon-carbon double bond in this compound makes it particularly susceptible to photodegradation and oxidation reactions.

Photodegradation

Photodegradation involves the breakdown of molecules by light energy. This can occur through two primary mechanisms: direct and indirect photodegradation. Direct photodegradation happens when a molecule, such as an alkene, absorbs photons from sunlight, leading to an excited state that can result in bond cleavage and the formation of radical species. libretexts.org These highly reactive radicals can then participate in further reactions. libretexts.org

Indirect photodegradation occurs when other atmospheric molecules absorb light and form reactive species, such as hydroxyl radicals (•OH), ozone (O₃), and singlet oxygen, which then react with the semiochemical. libretexts.org For alkenes like this compound, reactions with photochemically produced radicals are a significant degradation pathway, often leading to the formation of hydroxylated products. libretexts.org The specific products of this compound photodegradation in the environment have not been extensively detailed in the literature, but based on the known reactivity of alkenes, a variety of smaller, oxidized molecules would be expected.

Oxidation Processes

Oxidation, particularly by atmospheric ozone (O₃), represents a major route for the degradation of unsaturated insect pheromones. mpg.denih.gov The carbon-carbon double bond is readily attacked by ozone in a process called ozonolysis. byjus.com This reaction initially forms an unstable primary ozonide (molozonide), which then rearranges to a more stable 1,2,4-trioxolane, also known as a secondary ozonide. niif.hu This ozonide can subsequently be cleaved under oxidative or reductive conditions. In an atmospheric context, this cleavage typically leads to the formation of aldehydes and carboxylic acids. byjus.comniif.hu

For this compound, ozonolysis would cleave the molecule at the double bond (at carbon 6), which would be expected to yield two primary products: hexanal (B45976) and nonanal. Further oxidation of these aldehydes could result in the corresponding carboxylic acids, hexanoic acid and nonanoic acid.

The degradation of pheromones by air pollutants like ozone has significant ecological implications. Studies have shown that increased ozone levels can break down the pheromones of various insect species, leading to reduced attractiveness of males to females and disrupting mating behaviors. mpg.denih.govtomorrowsworldtoday.com Given that approximately 90% of identified insect pheromones contain carbon-carbon double bonds, this form of chemical degradation is a widespread threat to insect communication and reproduction. tomorrowsworldtoday.com

The table below summarizes the expected products from the primary oxidation (ozonolysis) of this compound.

| Reactant | Oxidizing Agent | Expected Primary Products |

| This compound | Ozone (O₃) | Hexanal, Nonanal |

Table 1: Expected products from the ozonolysis of this compound.

Evolutionary Adaptations in Chemical Communication Systems

The use of this compound as a chemical signal in different biological contexts highlights the evolutionary adaptability of chemical communication systems. This compound is not only a component of insect pheromones but is also involved in social immunity and even in deceptive pollination strategies by plants, showcasing a fascinating interplay of co-evolution.

The evolution of chemical signals is a dynamic process involving both the sender and the receiver. For a chemical signal to be effective, the receiver must have a corresponding sensory system capable of detecting it and eliciting an appropriate behavioral response. This has led to the co-evolution of pheromone production in the sender and pheromone receptors in the receiver. mdpi.com The genes for olfactory receptors in insects, including pheromone receptors (PRs), are known to evolve rapidly through a "birth-and-death" model, where gene duplication and loss create a diverse repertoire of receptors. pnas.orgoup.com This genetic plasticity allows insect populations to adapt to changes in pheromone blends, which can ultimately lead to reproductive isolation and speciation. oup.comresearchgate.netmdpi.com

A prime example of the adaptive role of this compound is found in honey bees (Apis mellifera). This compound, along with other cuticular hydrocarbons, has been identified as a semiochemical that triggers hygienic behavior. google.comresearchgate.net Hygienic behavior is a form of social immunity where worker bees detect, uncap, and remove diseased or parasitized brood from the hive. researchgate.net this compound is associated with brood infested by the parasitic mite Varroa destructor. google.comtandfonline.com Its presence acts as a cue, stimulating worker bees to inspect and clean the cells, thereby reducing the parasite load and preventing the spread of associated pathogens within the colony. researchgate.nettandfonline.comoup.com The evolution of this response is a clear adaptation to combat a significant threat to colony health. The use of this compound as a highly volatile cue allows bees to detect potential infestations through the cell cap, prompting further investigation. tandfonline.com

The evolutionary narrative of this compound extends beyond a single species interaction. It has also been identified as a semiochemical in the digger wasp Argogorytes mystaceus. nih.govresearchgate.net Remarkably, the fly orchid (Ophrys insectifera) exploits this pre-existing communication channel. The orchid produces (Z)-8-heptadecene and n-pentadecane, compounds that mimic the sex pheromone of the female wasp, which also includes this compound, to lure male wasps. nih.govresearchgate.netresearchgate.net In attempting to mate with the flower (a behavior known as pseudocopulation), the male wasp inadvertently pollinates the orchid. nih.gov This is a classic example of deceptive pollination and showcases how plants can evolve to hijack the chemical communication systems of insects for their own reproductive benefit. The structural similarity between the orchid's semiochemicals and the wasp's pheromones points to a shared biosynthetic origin from carboxylic acid precursors. nih.gov

The table below lists organisms known to utilize this compound in their chemical communication systems and the context of its use.

| Organism | Class | Role of this compound | Reference(s) |

| Apis mellifera (Honey Bee) | Insecta | Triggers hygienic behavior against Varroa destructor | google.comresearchgate.netresearchgate.net |

| Argogorytes mystaceus (Digger Wasp) | Insecta | Component of female sex pheromone | nih.govresearchgate.net |

Table 2: Documented roles of this compound in inter-organismal communication.

Computational Chemistry and Mechanistic Investigations

Theoretical Studies on Alkene Stereoselectivity

The stereoselective synthesis of alkenes, including the Z-isomer of 6-pentadecene, is a significant area of study in organic chemistry. Theoretical studies are crucial for understanding the factors that govern the preferential formation of one stereoisomer over another. For instance, in syntheses involving long-chain alkenes like 1-pentadecene (B78149) to create complex molecules such as sphingosines, the stereochemical outcome is critical. ub.edudiva-portal.org The Felkin-Anh non-chelation transition state model is often used to rationalize the high anti-selectivity observed in nucleophilic additions to aldehydes, a key step in these syntheses. ub.edu This model, supported by computational analysis, predicts that the nucleophile will attack from the sterically least hindered side, thus controlling the stereochemistry of the resulting alcohol, which is a precursor to the final alkene. ub.edu

Density Functional Theory (DFT) is a common computational method employed to study these reactions. researchgate.net By calculating the energies of different reaction pathways and transition states, researchers can predict which stereoisomer is thermodynamically or kinetically favored. For example, Molecular Electron Density Theory (MEDT) studies on intramolecular Diels-Alder reactions show that steric factors can significantly influence the thermodynamics and kinetics, thereby controlling the stereochemical outcome. researchgate.net Although these studies may not directly model (Z)-6-pentadecene, the principles derived from the computational analysis of similar intramolecular reactions are broadly applicable to understanding stereoselectivity in alkene synthesis.

Quantum Chemical Calculations of Reaction Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surface of a reaction and characterizing its transition states. These calculations provide detailed information about the geometry, energy, and vibrational frequencies of the transient structures that connect reactants to products.

A pertinent example is the study of the atmospheric reactions of long-chain alkenes like 1-pentadecene with nitrate (B79036) radicals (NO₃). rsc.org Researchers use high-level quantum chemical methods and multi-conformer transition state theory (MC-TST) to calculate the rate coefficients for the decomposition of the resulting nitrate-alkoxy radicals. rsc.org These calculations reveal that the decomposition of β-nitrate-alkoxy radicals is significantly slower than that of related β-OH-substituted alkoxy radicals. rsc.org The calculations also show that for longer-chain alkenes, H-migration becomes a dominant reaction pathway, competing with decomposition. rsc.org

The following table summarizes the computational methods and key findings from such a study.

| Computational Aspect | Description | Finding |

| Methodology | Multi-Conformer Transition State Theory (MC-TST) at the CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ level of theory. rsc.org | Provides accurate energy and geometry calculations for all relevant conformers of the transition state. |

| Reaction Studied | Decomposition of nitrate-alkoxy radicals formed from 1-pentadecene + NO₃. rsc.org | The nitrate group significantly influences the reaction pathways available to the alkoxy radical. |

| Key Finding | Decomposition of β-nitrate-alkoxy radicals is much slower than for analogous β-OH-substituted radicals. rsc.org | The spontaneous fragmentation of the α-nitrate-alkyl radical product to a carbonyl and NO₂ prevents other substituents from effectively lowering the energy barrier. rsc.org |

| Competing Reaction | For alkoxy radicals from 1-pentene (B89616) or longer alkenes, H-migration becomes a dominant pathway. rsc.org | The long carbon chain provides opportunities for intramolecular hydrogen abstraction. |

These theoretical investigations are crucial for building structure-activity relationships (SARs) that can predict the atmospheric fate of volatile organic compounds like pentadecene. rsc.org

Molecular Modeling of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, play a pivotal role in controlling the stereochemical outcome of a reaction. Molecular modeling allows for the visualization and quantification of these subtle forces within the transition state assembly.

In asymmetric catalysis, for example, the stereoselectivity is often dictated by the non-covalent interactions between the substrate, the catalyst, and the reagents. escholarship.org In the synthesis of complex natural products, achieving the correct stereochemistry often relies on substrate-controlled diastereoselectivity, where the existing stereocenters in the molecule direct the formation of new ones. diva-portal.org

A clear example is the Felkin-Anh model used to predict the stereoselectivity of nucleophilic addition to chiral aldehydes, such as in the synthesis of sphingosine (B13886) precursors using 1-pentadecene. ub.edudiva-portal.org Molecular modeling of the transition state shows that the largest substituent on the aldehyde orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. This arrangement dictates the face of the carbonyl group that is attacked, thereby controlling the stereochemistry of the product. ub.edu Similarly, non-covalent interactions between a substrate and DNA can guide the reactivity of functional groups, as seen in the mechanism of certain anticancer agents containing aziridine (B145994) moieties. tdx.cat Computational models help to elucidate how these interactions orient the molecule for a specific reaction. tdx.cat

Elucidation of Radical Intermediates in Biosynthesis

The biosynthesis of terminal alkenes, including isomers of pentadecene, from fatty acids in some organisms is catalyzed by enzymes from the cytochrome P450 superfamily, notably the peroxygenase OleT. portlandpress.com The elucidation of the reaction mechanism has revealed the critical involvement of radical intermediates.

The catalytic cycle of OleT involves the activation of the fatty acid substrate through a series of radical-based transformations. portlandpress.com Computational and experimental studies have helped delineate the following key steps:

The ferric (Fe³⁺) resting state of the enzyme binds the fatty acid substrate.

Reaction with hydrogen peroxide (H₂O₂) leads to the formation of a highly reactive ferryl-oxo porphyrin radical cation species known as Compound I. portlandpress.com

Compound I abstracts a hydrogen atom from the β-carbon of the fatty acid, generating a substrate radical and the ferryl-hydroxo species (Compound II). portlandpress.com

A subsequent one-electron oxidation of the substrate by Compound II, coupled with decarboxylation (loss of CO₂), forms the terminal alkene product. portlandpress.com

The table below outlines the key intermediates in the OleT-catalyzed biosynthesis of alkenes.

| Step | Enzyme State | Substrate State | Process |

| 1 | Compound I (Fe⁴⁺=O Por•⁺) | Fatty Acid | Hydrogen Atom Abstraction |

| 2 | Compound II (Fe⁴⁺-OH) | Substrate Radical | One-Electron Oxidation |

| 3 | Resting State (Fe³⁺) | Alkene + CO₂ | Decarboxylation & Product Release |

This mechanism, involving highly reactive radical intermediates, is distinct from many traditional organic synthesis routes. portlandpress.com Alternative chemical methods for converting fatty acids to olefins, such as silver-catalyzed oxidative decarboxylation, are also known to proceed through radical intermediates, though often with lower yields due to competing side reactions. caltech.edu The study of nitrated alkoxy radicals from 1-pentadecene further underscores the importance of understanding radical chemistry in the transformation of long-chain alkenes. rsc.org

Emerging Research Directions and Applications

Development of Novel Tools for Integrated Pest Management

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. fas.scot The use of semiochemicals, which are signaling molecules produced by organisms, is a key component of IPM, offering a more sustainable approach to managing insect pests and pathogens. nih.govsagrainmag.co.za

Assays for Enhancing Honey Bee Resistance to Pathogens and Parasites

The ectoparasitic mite Varroa destructor and the viruses it transmits are a primary threat to the health of honey bee (Apis mellifera) colonies. ncsu.edu Hygienic behavior, where bees uncap and remove unhealthy brood, is a crucial defense mechanism and has been a focus of selective breeding programs for Varroa resistance. ncsu.edunih.gov

Recent research has identified a blend of semiochemicals, including (Z)-6-pentadecene, that are associated with Varroa-infested brood and can trigger hygienic behavior in honey bees. ncsu.eduoup.comresearchgate.net A study demonstrated that a mixture of this compound, (Z)-8-heptadecene, (Z)-8-hentriacontene, and (Z)-10-tritriacontene elicits a hygienic response in a short two-hour assay. nih.govoup.comresearchgate.net Colonies that showed a strong hygienic response to this chemical blend had significantly lower Varroa infestations, removed more introduced mites, and had higher winter survival rates. ncsu.edunih.govoup.comresearchgate.net

This discovery has led to the development of an "unhealthy brood odor" (UBO) assay. researchgate.net This assay provides a more efficient and effective tool for beekeepers to select for Varroa-resistant colonies, improving honey bee health and pollination services. ncsu.eduresearchgate.net The ability of bees to detect this compound and other specific unsaturated hydrocarbons on the brood cuticle is a key aspect of this initial parasite recognition. mdpi.comworktribe.com

| Semiochemical Blend for UBO Assay |

| This compound |

| (Z)-8-Heptadecene |

| (Z)-8-Hentriacontene |

| (Z)-10-Tritriacontene |

Engineering Biosynthetic Pathways for Sustainable Production of Semiochemicals

The growing demand for sustainable agricultural practices is a major driver for the semiochemicals market. skyquestt.com The manipulation of semiochemicals presents a more environmentally friendly alternative to conventional chemical pesticides for managing pests. nih.gov A significant area of research is the development of sustainable methods for producing these valuable compounds.

Microbial synthesis is emerging as a promising and sustainable approach for producing long-chain alkenes like this compound. nih.gov Researchers are engineering microorganisms, such as the methylotrophic yeast Pichia pastoris, to produce these compounds from inexpensive feedstocks like methanol. nih.gov This involves introducing and optimizing enzymatic pathways that can convert fatty acids into α-alkenes through decarboxylation. nih.gov While challenges remain in achieving high yields, the construction of microbial cell factories offers a green and competitive route for the production of long-chain olefins from biomass resources. nih.govacs.org

Advanced Synthetic Methodologies for Biologically Active Long-Chain Alkenes

The synthesis of biologically active long-chain alkenes with specific stereochemistry, such as the (Z)-isomer of 6-pentadecene, is crucial for their application in research and pest management. oup.com Traditional chemical synthesis can be complex, but new methodologies are being developed to improve efficiency and selectivity.

One-step decarbonylation and dehydration of biomass-derived fatty acids under hydrogen-free conditions is a green and promising route for synthesizing long-chain olefins. acs.org Advanced catalytic processes are being explored to achieve this. acs.orgx-mol.net For instance, the hydrothermal synthesis of long-chain hydrocarbons using metal catalysts like cobalt is being investigated. pnas.org Furthermore, enzymatic methods using fungal peroxygenases are being explored for the epoxidation of long-chain terminal alkenes, which are important intermediates in chemical synthesis. mdpi.com The synthesis of this compound itself has been described in the literature, often as part of studies to confirm its identity and biological activity. oup.com

Expanding the Understanding of Chemical Communication Networks in Complex Ecosystems

This compound and other semiochemicals play a vital role in the intricate communication networks within ecosystems. scielo.brscielo.br These chemical signals mediate interactions between individuals of the same species (pheromones) and between different species (allelochemicals). sagrainmag.co.za

This compound has been identified as a component in the chemical profiles of various insects. For example, it was tentatively identified as a minor component in the male-produced aggregation-sex pheromone of the South American cerambycid beetle, Susuacanga octoguttata. illinois.edu While the dominant pheromone component was (Z)-7-hexadecene, the potential synergistic role of this compound requires further investigation. illinois.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.